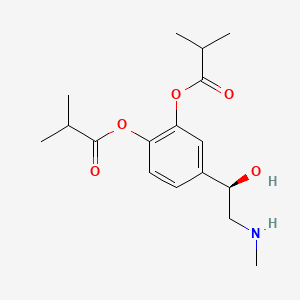
Dibutepinephrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutepinephrine is a sympathomimetic agent, which means it mimics the effects of the sympathetic nervous system. It is known for its ability to selectively activate alpha and beta adrenergic receptors, making it useful in various medical and research applications .
Preparation Methods
The synthesis of Dibutepinephrine involves several steps, typically starting with the preparation of the core structure followed by the addition of functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and purity .
Chemical Reactions Analysis
Dibutepinephrine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenated compounds as reagents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Dibutepinephrine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Researchers use it to study the effects of adrenergic receptor activation in biological systems.
Medicine: It is investigated for its potential therapeutic uses, particularly in cardiovascular diseases.
Industry: It is used in the development of new drugs and in the study of drug interactions .
Mechanism of Action
Dibutepinephrine exerts its effects by binding to and activating alpha and beta adrenergic receptors. This activation leads to a cascade of intracellular events, including the activation of adenylate cyclase and the increase of cyclic AMP levels. These molecular targets and pathways are crucial for its sympathomimetic effects, such as increased heart rate and vasoconstriction .
Comparison with Similar Compounds
Dibutepinephrine is similar to other sympathomimetic agents such as epinephrine and norepinephrine. it has unique properties that make it distinct:
Epinephrine: While both compounds activate adrenergic receptors, this compound has a different chemical structure that may result in varied pharmacokinetics and dynamics.
Norepinephrine: Similar to epinephrine, but with differences in receptor selectivity and duration of action. These differences highlight the uniqueness of this compound and its potential advantages in specific applications .
Properties
CAS No. |
2735735-23-4 |
|---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C17H25NO5/c1-10(2)16(20)22-14-7-6-12(13(19)9-18-5)8-15(14)23-17(21)11(3)4/h6-8,10-11,13,18-19H,9H2,1-5H3/t13-/m0/s1 |
InChI Key |
XUROVJXCRSDXKR-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















